molecular formula C17H17Cl2NO2 B14722688 2-Isopropyl-5-methylphenyl (2,5-dichlorophenyl)carbamate CAS No. 6274-14-2

2-Isopropyl-5-methylphenyl (2,5-dichlorophenyl)carbamate

Cat. No.: B14722688
CAS No.: 6274-14-2
M. Wt: 338.2 g/mol
InChI Key: SQMNVMSTJJDEKG-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylphenyl (2,5-dichlorophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylphenyl (2,5-dichlorophenyl)carbamate typically involves the reaction of 2-Isopropyl-5-methylphenol with 2,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylphenyl (2,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamate derivatives.

Scientific Research Applications

2-Isopropyl-5-methylphenyl (2,5-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylphenyl (2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5-methylphenol: A related compound with similar structural features but different functional groups.

    2,5-Dichlorophenyl isocyanate: Another related compound used in the synthesis of carbamates.

    Chlorothymol: A compound with similar aromatic substitution patterns.

Uniqueness

2-Isopropyl-5-methylphenyl (2,5-dichlorophenyl)carbamate is unique due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6274-14-2

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C17H17Cl2NO2/c1-10(2)13-6-4-11(3)8-16(13)22-17(21)20-15-9-12(18)5-7-14(15)19/h4-10H,1-3H3,(H,20,21)

InChI Key

SQMNVMSTJJDEKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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